molecular formula C12H16OS B7939289 3-(2,4-Dimethylphenyl)thiolan-3-ol

3-(2,4-Dimethylphenyl)thiolan-3-ol

Cat. No.: B7939289
M. Wt: 208.32 g/mol
InChI Key: DYNADSBZVJYHFQ-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)thiolan-3-ol is an organic compound that belongs to the class of thiolanes, which are sulfur-containing heterocyclic compounds This compound is characterized by the presence of a thiolane ring substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)thiolan-3-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-dimethylphenylthiol with an epoxide in the presence of a base, leading to the formation of the thiolane ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)thiolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiolane ring to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolane ring is opened or modified by nucleophiles like amines or halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Nucleophiles like amines or halides, solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted thiolanes depending on the nucleophile used.

Scientific Research Applications

3-(2,4-Dimethylphenyl)thiolan-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)thiolan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s thiolane ring can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A sulfur-containing heterocycle with similar chemical properties but a different ring structure.

    Thiazole: Another sulfur-containing heterocycle with distinct biological activities and applications.

    Benzothiophene: A fused ring system containing both benzene and thiophene rings, known for its use in pharmaceuticals and materials science.

Uniqueness

3-(2,4-Dimethylphenyl)thiolan-3-ol is unique due to its specific substitution pattern and the presence of the thiolane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-9-3-4-11(10(2)7-9)12(13)5-6-14-8-12/h3-4,7,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNADSBZVJYHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2(CCSC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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